

Analytical standard for Delphinidin-3-sambubioside chloride

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Compound of Interest

Compound Name: *Delphinidin-3-sambubioside chloride*

Cat. No.: B602372

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Analytical Standard: Delphinidin-3-sambubioside chloride

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin-3-sambubioside chloride is a prominent anthocyanin found in various natural sources, notably in the calyces of *Hibiscus sabdariffa* L. (Roselle) and the fruits of *Vaccinium myrtillus* (bilberry).^{[1][2][3]} As an analytical standard, it is crucial for the accurate quantification and identification of this compound in research, quality control, and drug development. This document provides comprehensive information on the properties of **Delphinidin-3-sambubioside chloride** and detailed protocols for its analysis. Recent studies have highlighted its potential anti-inflammatory, antioxidant, and anticancer activities, making it a compound of significant interest.^{[1][4][5]}

Physicochemical Properties

Delphinidin-3-sambubioside chloride is a lavender crystalline powder.^[1] It is soluble in water, alcohols (methanol, ethanol), pyridine, and dimethyl sulfoxide (DMSO), but insoluble in non-polar solvents.^{[1][6]} The compound is stable under neutral or weakly acidic conditions but

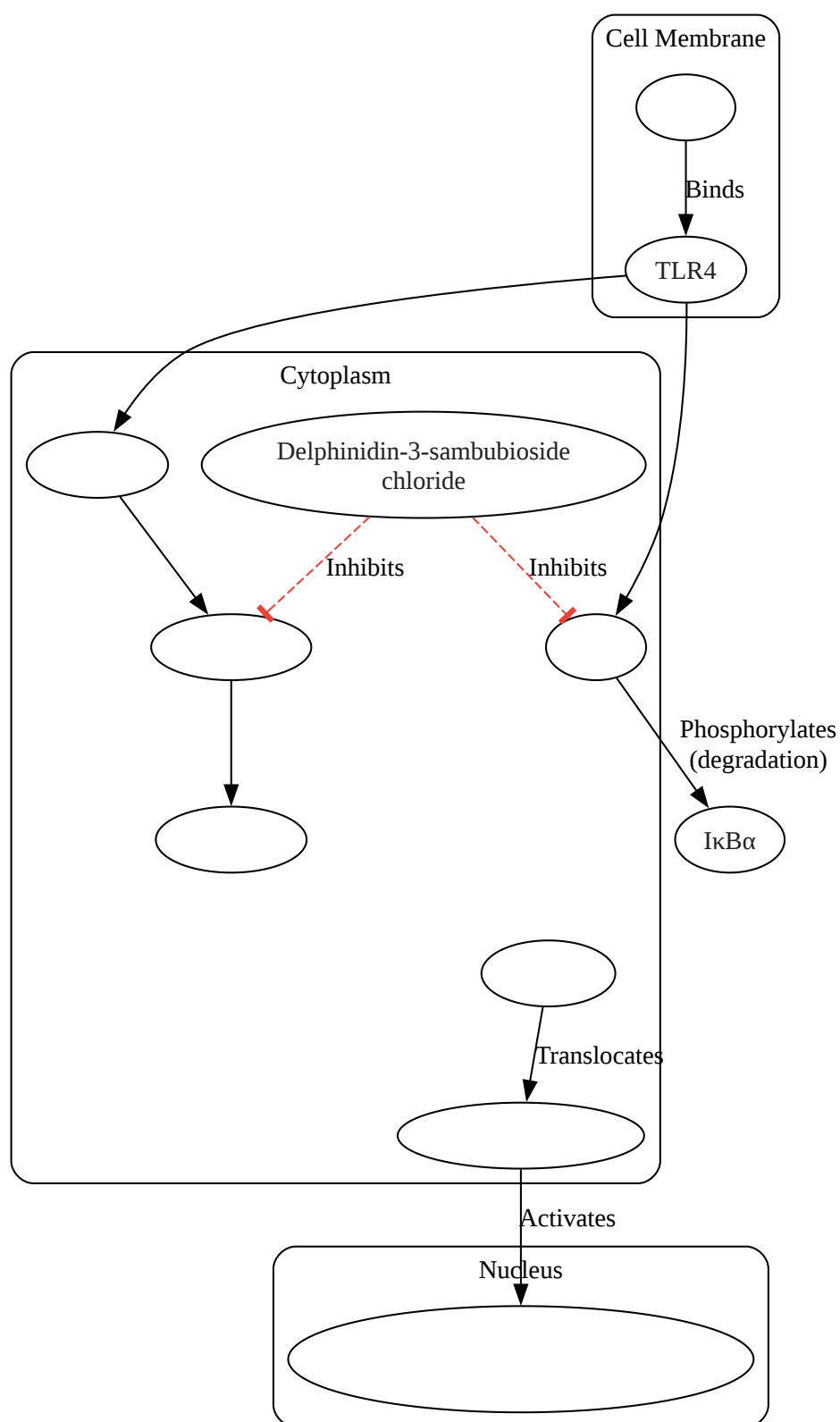
is susceptible to decomposition under strong acid or alkaline conditions.[1] For long-term storage, it is recommended to keep the standard at -20°C.[5][7]

Table 1: Physicochemical Data of **Delphinidin-3-sambubioside chloride** Analytical Standard

Parameter	Value	Reference
CAS Number	53158-73-9	[7]
Molecular Formula	C ₂₆ H ₂₉ ClO ₁₆	[7]
Molecular Weight	632.95 g/mol	[7]
Appearance	Lavender crystalline powder	[1]
Purity (by HPLC)	≥95.0%	[7]
Solubility	Soluble in Methanol, Ethanol, Pyridine, DMSO, Hot water	[1][6]
Storage Temperature	-20°C	[5][7]

Biological Activity and Signaling Pathways

Delphinidin-3-sambubioside has demonstrated noteworthy anti-inflammatory properties.[4][8] Studies have shown that it can reduce the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS).[2][4] The underlying mechanism of this anti-inflammatory action involves the downregulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and the MEK1/2-ERK1/2 signaling pathways.[2][4][9]



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Caption: Anti-inflammatory signaling pathway of **Delphinidin-3-sambubioside chloride**.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general method for the quantification of **Delphinidin-3-sambubioside chloride** in various samples.

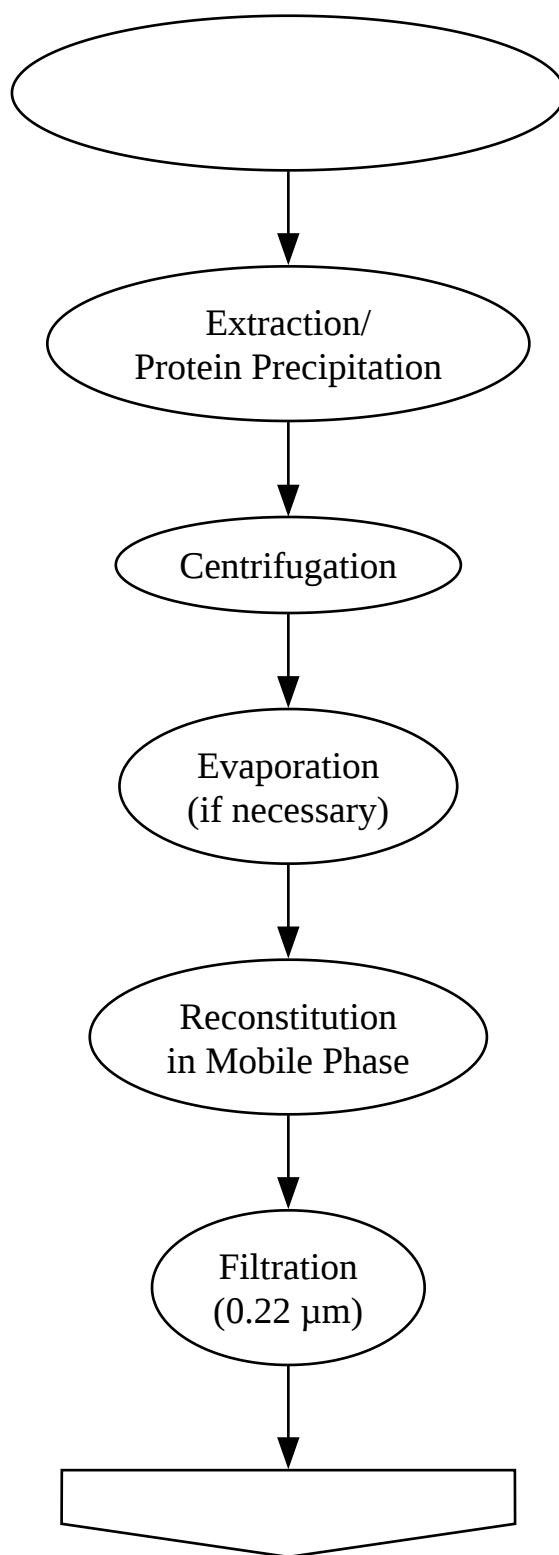
Table 2: HPLC Method Parameters

Parameter	Condition
Instrumentation	HPLC system with UV-Vis or Diode Array Detector (DAD)
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm)
Mobile Phase A	5% Formic acid in ultrapure water (v/v)[10]
Mobile Phase B	Acetonitrile[10]
Gradient	Time (min)
0	
20	
25	
30	
Flow Rate	0.8 - 1.0 mL/min
Column Temperature	30-40°C
Detection Wavelength	520 nm
Injection Volume	10 - 20 µL

Sample Preparation:

- Plant Material:

- Homogenize a known weight of the plant material.
- Extract with acidified methanol (1% HCl in methanol, v/v).[\[10\]](#)
- Vortex or sonicate the mixture.
- Centrifuge and collect the supernatant.
- Repeat the extraction on the residue to ensure completeness.
- Combine the supernatants and evaporate the solvent if necessary.
- Reconstitute in the mobile phase.
- Filter through a 0.22 μm syringe filter before injection.
- Plasma Samples:
 - To 500 μL of plasma, add an internal standard if used.
 - Precipitate proteins by adding an equal volume of acidified acetonitrile.[\[10\]](#)
 - Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
 - Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.[\[10\]](#)
 - Reconstitute the residue in a known volume of mobile phase.
 - Filter through a 0.22 μm syringe filter before injection.



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Caption: HPLC sample preparation workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

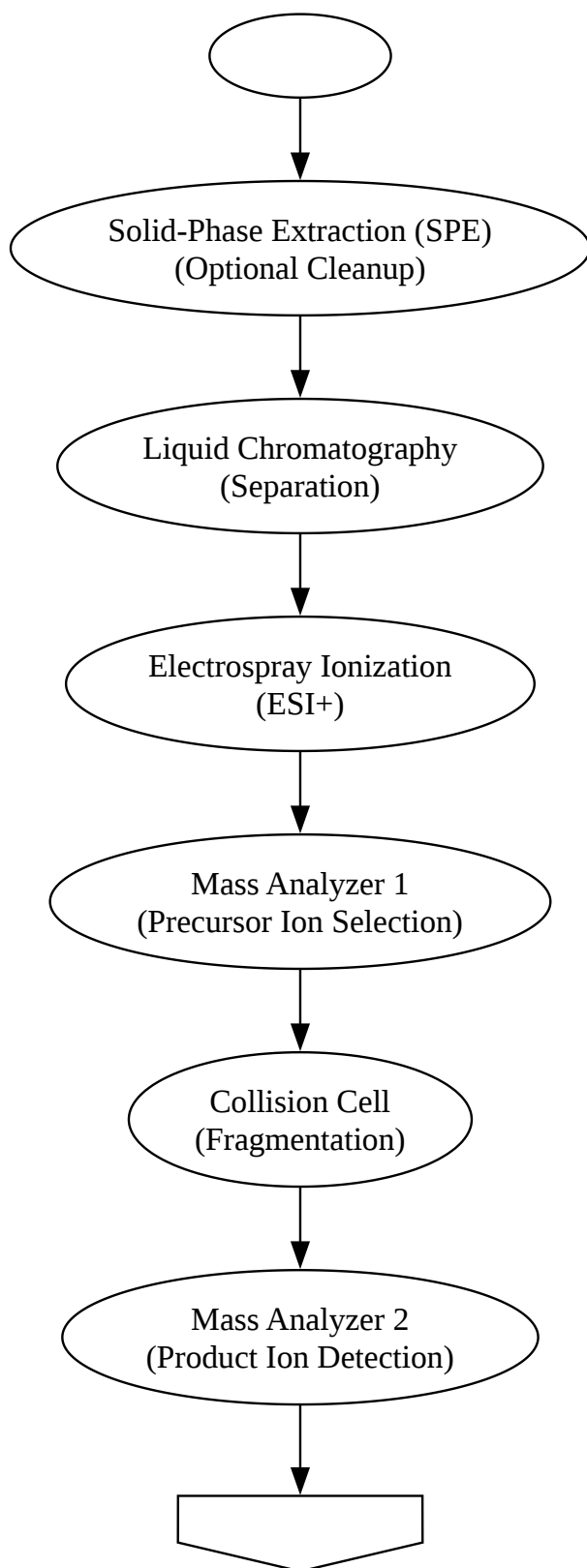
This protocol is suitable for sensitive detection and structural confirmation of **Delphinidin-3-sambubioside chloride**.

Table 3: LC-MS/MS Method Parameters

Parameter	Condition
LC System	UPLC or HPLC system
Mass Spectrometer	Triple Quadrupole or Q-TOF
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile
Gradient	Optimized based on the specific instrument and sample matrix
Flow Rate	0.2 - 0.4 mL/min
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS/MS Transitions	Precursor ion (m/z) \rightarrow Product ion(s) (m/z). For Delphinidin-3-sambubioside, the precursor ion [M] ⁺ is m/z 597.14. ^[11] A characteristic product ion is m/z 303.05, corresponding to the delphinidin aglycone.

Sample Preparation:

Sample preparation is similar to the HPLC protocol, with a strong emphasis on sample cleanup to minimize matrix effects in the mass spectrometer. Solid-phase extraction (SPE) can be employed for cleaner samples.



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Caption: LC-MS/MS experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

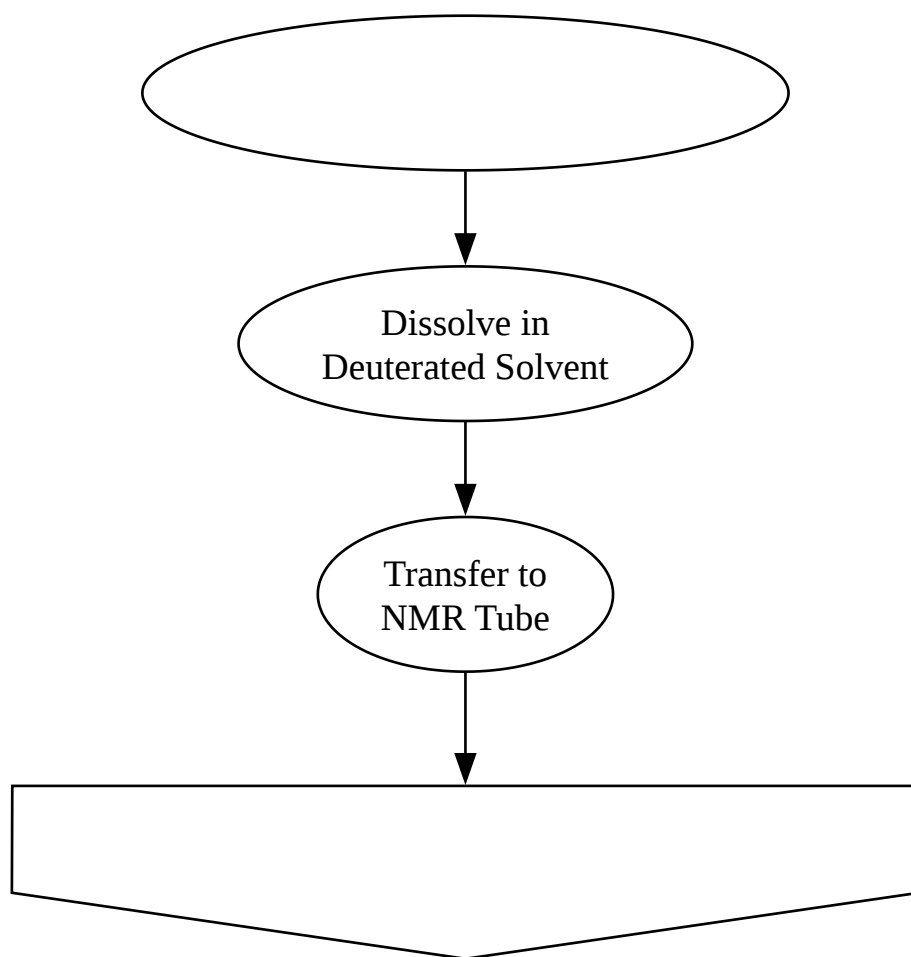
NMR spectroscopy is a powerful tool for the definitive structural confirmation of the **Delphinidin-3-sambubioside chloride** standard.

Table 4: NMR Spectroscopy Parameters

Parameter	¹ H NMR	¹³ C NMR
Spectrometer	400 MHz or higher	100 MHz or higher
Solvent	Methanol-d ₄ (CD ₃ OD) with a trace of TFA-d or DMSO-d ₆	Methanol-d ₄ (CD ₃ OD) with a trace of TFA-d or DMSO-d ₆
Temperature	25°C	25°C
Pulse Program	Standard single-pulse	Standard single-pulse with proton decoupling
Referencing	Residual solvent signal (e.g., CD ₃ OD at 3.31 ppm for ¹ H and 49.0 ppm for ¹³ C)	Residual solvent signal (e.g., CD ₃ OD at 49.0 ppm)

Sample Preparation:

- Dissolve an accurately weighed amount of the **Delphinidin-3-sambubioside chloride** standard in the chosen deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).



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Caption: NMR sample preparation and analysis workflow.

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